5-(Diethoxymethyl)oxazole
Overview
Description
5-(Diethoxymethyl)oxazole is a heterocyclic organic compound with the molecular formula C8H13NO3. It features a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 5-(diethoxymethyl)-oxazole, can be achieved through various methods. One common approach involves the cyclodehydration of appropriate aldehydes and amides. For instance, the Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form oxazoles .
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their stability and ease of separation from reaction mixtures, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Diethoxymethyl)oxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating groups on the oxazole ring facilitates electrophilic substitution reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions, forming adducts with dienophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as halogens and sulfonyl chlorides for electrophilic substitution.
Dienophiles: For cycloaddition reactions.
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated oxazoles, while cycloaddition can produce fused ring systems .
Scientific Research Applications
5-(Diethoxymethyl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of oxazole, 5-(diethoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
5-(Diethoxymethyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(diethoxymethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMACLJEBLOSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN=CO1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340743 | |
Record name | Oxazole, 5-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104336-01-8 | |
Record name | Oxazole, 5-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.